3-(Quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester 3-(Quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.: 1353972-61-8
VCID: VC8233391
InChI: InChI=1S/C19H25N3O2S/c1-19(2,3)24-18(23)22-10-6-7-14(12-22)13-25-17-11-20-15-8-4-5-9-16(15)21-17/h4-5,8-9,11,14H,6-7,10,12-13H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCCC(C1)CSC2=NC3=CC=CC=C3N=C2
Molecular Formula: C19H25N3O2S
Molecular Weight: 359.5 g/mol

3-(Quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

CAS No.: 1353972-61-8

Cat. No.: VC8233391

Molecular Formula: C19H25N3O2S

Molecular Weight: 359.5 g/mol

* For research use only. Not for human or veterinary use.

3-(Quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester - 1353972-61-8

Specification

CAS No. 1353972-61-8
Molecular Formula C19H25N3O2S
Molecular Weight 359.5 g/mol
IUPAC Name tert-butyl 3-(quinoxalin-2-ylsulfanylmethyl)piperidine-1-carboxylate
Standard InChI InChI=1S/C19H25N3O2S/c1-19(2,3)24-18(23)22-10-6-7-14(12-22)13-25-17-11-20-15-8-4-5-9-16(15)21-17/h4-5,8-9,11,14H,6-7,10,12-13H2,1-3H3
Standard InChI Key XOYMNQBPSUDOEU-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCCC(C1)CSC2=NC3=CC=CC=C3N=C2
Canonical SMILES CC(C)(C)OC(=O)N1CCCC(C1)CSC2=NC3=CC=CC=C3N=C2

Introduction

Synthesis and Chemical Reactivity

The synthesis of quinoxaline derivatives often involves the formation of the quinoxaline ring through condensation reactions, followed by the introduction of the sulfanylmethyl group and the tert-butyl esterification of the piperidine ring. The chemical reactivity of these compounds can be attributed to their functional groups, including the quinoxaline ring, which is known for its biological activity, and the sulfanylmethyl linker, which can participate in various chemical reactions.

Biological Activities and Potential Applications

Quinoxaline derivatives have been explored for their biological activities, including anticancer properties. For instance, compounds with quinoxaline moieties have shown promising antiproliferative activity against human cancer cell lines by mechanisms such as tyrosine kinase inhibition and induction of apoptosis . While specific biological activity data for 3-(Quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is not available, related compounds suggest potential applications in medicinal chemistry.

Comparison with Related Compounds

Compound NameStructural FeaturesUnique Aspects
3-(Quinoxalin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl esterQuinoxaline linked to piperidine via sulfanyl groupKnown molecular formula and weight
3-(6-Nitro-quinoxalin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl esterContains a nitro group on the quinoxalineEnhanced biological activity due to nitro substitution
3-(Quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl esterAdditional methylene group in the sulfanylmethyl linkerPotential for different chemical reactivity and biological activity

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